Deacetyl Vinorelbine-d3

Lower Limit of Quantification LC-MS/MS HPLC-UV

Deacetyl Vinorelbine-d3 (CAS 1246819-96-4) is the definitive deuterated internal standard for accurate LC-MS/MS quantification of the active metabolite 4-O-deacetylvinorelbine in biological matrices. Unlike non-isotopic or parent-drug IS, it co-elutes with the analyte, compensating for matrix effects, ion suppression, and extraction variability—critical for BE studies, DMF/ANDA submissions, and pediatric PK trials requiring sub-ng/mL sensitivity. This 98% pure, isotopically enriched (>98% d3) matched IS ensures method precision (inter-assay CV ≤10.6%) and compliance with regulatory bioanalytical guidelines.

Molecular Formula C43H52N4O7
Molecular Weight 736.9 g/mol
Cat. No. B13718357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Vinorelbine-d3
Molecular FormulaC43H52N4O7
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC
InChIInChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1
InChIKeyOBAOAFYUDIHEFP-CFQNGAHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetyl Vinorelbine-d3: A Deuterated Vinca Alkaloid Metabolite for Bioanalytical Quantification and Impurity Profiling


Deacetyl Vinorelbine-d3 (CAS 1246819-96-4, molecular formula C₄₃H₄₉D₃N₄O₇, MW 739.91) is a stable isotope-labeled analog of 4-O-deacetylvinorelbine—the principal pharmacologically active metabolite of the semi‑synthetic vinca alkaloid antineoplastic agent vinorelbine . Distinguished by the incorporation of three deuterium atoms at methyl positions on the vindoline moiety [1], this compound serves as a matched internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC‑MS/MS) methods for the trace‑level quantification of 4‑O‑deacetylvinorelbine in complex biological matrices [2]. As a chemical class, it belongs to the vinca alkaloid family, sharing the core catharanthine‑vindoline dimeric scaffold with vinblastine, vincristine, and vinorelbine, but its isotopic enrichment and structural identity to the deacetylated metabolite confer distinct analytical utility unmatched by non‑isotopic or parent‑drug internal standards [1].

Why Unlabeled Metabolite Standards or Non-Matched Deuterated IS Cannot Replace Deacetyl Vinorelbine-d3 in Rigorous Bioanalytical Assays


In LC‑MS/MS bioanalysis, the internal standard compensates for variability in extraction recovery, matrix‑induced ion suppression/enhancement, and injection reproducibility. When quantifying 4‑O‑deacetylvinorelbine, substitution with the parent‑drug analog vinorelbine‑d3 introduces a structural mismatch: the acetylated vinorelbine scaffold exhibits different chromatographic retention, extraction partition coefficients, and ionization efficiency relative to its deacetylated metabolite [1]. Empirically, the total extraction recovery of 4‑O‑deacetylvinorelbine (45.5%) diverges substantially from that of vinorelbine‑d3 (53.7%) under identical protein‑precipitation conditions [2]. Non‑deuterated structural analogs such as vinblastine—used as IS in legacy HPLC‑UV methods—lack isotopic co‑elution entirely, yielding higher limits of quantification (LOQ 2.5 ng/mL in blood vs. 0.025 ng/mL with deuterated IS) and failing to track analyte‑specific matrix effects across heterogeneous clinical samples [3]. Only a co‑eluting, isotopically matched IS like Deacetyl Vinorelbine‑d3 can normalize for these differential physicochemical behaviors, assuring method accuracy and precision within regulatory bioanalytical guidelines [4].

Quantitative Differentiation of Deacetyl Vinorelbine-d3 Against Comparator Internal Standards: Sensitivity, Recovery, and Precision


LLOQ Advantage of Deuterated-IS LC‑MS/MS Methods Over Non‑Deuterated IS HPLC‑UV for 4‑O‑Deacetylvinorelbine

The van der Heijden et al. 2022 LC‑MS/MS method employing deuterated internal standards achieved a validated lower limit of quantification (LLOQ) of 0.025 ng/mL for 4‑O‑deacetylvinorelbine in human plasma [1]. In contrast, the Puozzo et al. 2007 HPLC‑UV method using vinblastine as a non‑deuterated structural analog IS reported an LLOQ of 2.5 ng/mL in whole blood [2]. This represents a 100‑fold improvement in analytical sensitivity directly attributable to the combination of tandem mass spectrometry detection and the use of isotopically matched deuterated IS, which minimizes ion suppression and enhances signal‑to‑noise at trace levels.

Lower Limit of Quantification LC-MS/MS HPLC-UV vinblastine IS

Extraction Recovery Discrepancy Between 4‑O‑Deacetylvinorelbine and Vinorelbine‑d3 Justifies Analyte‑Matched Deuterated IS

In the Damen et al. 2009 bioanalytical method that employs vinorelbine‑d3 as a single IS for both vinorelbine and 4‑O‑deacetylvinorelbine, the total extraction recovery for 4‑O‑deacetylvinorelbine was 45.5% (range 42.5–49.9%), whereas the recovery of vinorelbine‑d3 was 53.7% [1]. This 8.2‑percentage‑point discrepancy means the parent‑drug IS does not co‑vary with the metabolite analyte during sample preparation, introducing a systematic bias that must be corrected post‑hoc. Deacetyl Vinorelbine‑d3, being chemically identical to the target analyte except for the deuterium label, is expected to exhibit extraction recovery within the same range as 4‑O‑deacetylvinorelbine (approximately 45.5%), thereby intrinsically compensating for variable extraction efficiency without external correction factors.

Extraction Recovery Matrix Effect Internal Standard Mismatch

Intra‑ and Inter‑Assay Precision Benchmarks for Deuterated IS‑Based Quantification of 4‑O‑Deacetylvinorelbine

The van der Heijden et al. 2022 method, which uses deuterated isotopes as internal standards for the simultaneous quantification of four vinca alkaloids including 4‑O‑deacetylvinorelbine, demonstrated intra‑assay bias within ±12.4% and inter‑assay precision ≤10.6% across the calibrated range of 0.025–10 ng/mL in human plasma [1]. As a benchmark, the EMA guideline on bioanalytical method validation requires intra‑ and inter‑assay precision and accuracy within ±15% (or ±20% at the LLOQ) [2]. The method meets these criteria at the 0.025 ng/mL LLOQ—a concentration two orders of magnitude lower than achievable with non‑deuterated IS HPLC‑UV methods—affirming that Deacetyl Vinorelbine‑d3 as a matched IS supports regulatory‑grade quantification at sub‑ng/mL levels.

Assay Precision Accuracy Bioanalytical Method Validation

Dual‑Role Utility: Deuterated Internal Standard and Vinorelbine Impurity Reference Material for Pharmaceutical QC

Beyond its primary function as a bioanalytical IS, Deacetyl Vinorelbine‑d3 is catalogued as a vinorelbine‑related impurity reference standard by commercial suppliers serving pharmaceutical development and regulatory submissions . The United States Pharmacopeia (USP) recognizes 4‑O‑deacetylvinorelbine (Vinorelbine Related Compound A) as a specified impurity in Vinorelbine Injection monographs [1]. The deuterated analog enables simultaneous quantification of the unlabeled impurity in drug substance/product batches via LC‑MS without interference from the API matrix, and simultaneously serves as an IS for metabolite quantification in clinical samples—a dual functionality not available from unlabeled impurity standards or parent‑drug deuterated IS.

Impurity Profiling Pharmaceutical Quality Control ANDA DMF

Slow Clearance of 4‑O‑Deacetylvinorelbine Necessitates Long‑Term PK Monitoring Enabled by High‑Sensitivity Deuterated IS Methods

De Graeve et al. 2008 demonstrated that among 17 vinorelbine metabolites characterized in human biological matrices, most rapidly disappeared from blood, whereas 4‑O‑deacetylvinorelbine was uniquely slowly cleared [1]. This pharmacokinetic property means that accurate terminal‑phase half‑life determination and metabolite accumulation assessment require quantification at very low concentrations over extended sampling periods (up to 168 h). The van der Heijden et al. 2022 method using deuterated IS achieves an LLOQ of 0.025 ng/mL, enabling quantification of 4‑O‑deacetylvinorelbine across 4–5 elimination half‑lives [2], whereas earlier non‑deuterated IS methods (LLOQ 2.5 ng/mL) lose quantifiable signal after 48–72 h [3].

Pharmacokinetics Metabolite Clearance Therapeutic Drug Monitoring

Optimal Deployment Scenarios for Deacetyl Vinorelbine-d3 in Bioanalytical and Pharmaceutical Workflows


Regulatory‑Grade Clinical Pharmacokinetic Studies of Oral Metronomic Vinorelbine

In clinical trials evaluating metronomic oral vinorelbine regimens, accurate quantification of the slowly cleared active metabolite 4‑O‑deacetylvinorelbine over extended sampling intervals (up to 168 h) is essential for characterizing terminal‑phase pharmacokinetics and assessing metabolite accumulation [1]. The van der Heijden et al. 2022 method, which employs deuterated internal standards including Deacetyl Vinorelbine‑d3, provides a validated LLOQ of 0.025 ng/mL with intra‑ and inter‑assay precision meeting EMA regulatory criteria (±12.4% bias, ≤10.6% CV) [2]. This sensitivity enables reliable quantification across 4–5 elimination half‑lives, supporting population PK modeling and dose‑individualization algorithms that require complete concentration‑time profiles rather than truncated data from less sensitive methods [3].

Pediatric and Preclinical Microsampling Studies Requiring Ultra‑Low Volume Plasma Analysis

Pharmacokinetic studies in pediatric oncology patients and transgenic mouse models demand analytical methods that consume minimal plasma volumes (≤50 µL) while maintaining sub‑ng/mL quantification limits [1]. Deacetyl Vinorelbine‑d3, as part of a deuterated IS panel in the van der Heijden et al. 2022 LC‑MS/MS method, enables quantification of 4‑O‑deacetylvinorelbine from only 50 µL of plasma at concentrations as low as 0.025 ng/mL [2]. This 100‑fold improvement in LLOQ over legacy HPLC‑UV methods using vinblastine IS (LLOQ 2.5 ng/mL) makes serial microsampling feasible in neonatal and juvenile animal models where total blood volume is severely restricted [3].

ANDAs and DMF Submissions Requiring Simultaneous Impurity Quantification and Bioanalytical Method Validation

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for vinorelbine drug products must characterize and control the specified impurity 4‑O‑deacetylvinorelbine (USP Vinorelbine Related Compound A) in both drug substance batches and clinical bioequivalence study samples [1]. Procuring Deacetyl Vinorelbine‑d3 serves a dual purpose: it functions as a stable isotope‑labeled impurity reference standard for LC‑MS‑based impurity profiling in QC release testing, and simultaneously as a matched internal standard for quantifying the unlabeled metabolite in plasma samples from the pivotal bioequivalence study—thereby reducing the number of reference standards requiring qualification, inventory management, and certificate‑of‑analysis review under GxP compliance [2].

Method Cross‑Validation and Technology Transfer Between CROs and Sponsor Laboratories

When transferring a validated bioanalytical method for 4‑O‑deacetylvinorelbine between contract research organizations (CROs) and sponsor laboratories, the use of a chemically defined, commercially available deuterated IS such as Deacetyl Vinorelbine‑d3—rather than an in‑house synthesized or structurally dissimilar IS—ensures lot‑to‑lot consistency and traceable certificates of analysis [1]. This minimizes inter‑laboratory variability arising from IS purity, isotopic enrichment, or supplier differences. The demonstrated precision of the deuterated IS method (inter‑assay CV ≤10.6% across the 0.025–10 ng/mL range) [2] provides a robust, transferable benchmark that meets the FDA and EMA criteria for cross‑validation reproducibility.

Quote Request

Request a Quote for Deacetyl Vinorelbine-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.